N-Methylisobutylamine
Description
Nomenclature and Chemical Identity of N-Methylisobutylamine
The precise identification of a chemical compound is paramount in scientific research. This compound is known by several names and identifiers, which are crucial for accurate documentation and communication within the scientific community.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is N,2-dimethylpropan-1-amine. aksci.comfishersci.cafishersci.ca This name precisely describes the molecular structure, indicating a propane (B168953) backbone with a methyl group attached to the nitrogen atom (N) and another methyl group at the second carbon position (2).
In addition to its formal IUPAC name, this compound is also known by a variety of synonyms. These include N,2-Dimethylpropylamine, Methylisobutylamine, and N-Isobutylmethylamine. fluorochem.co.ukcymitquimica.comlookchem.com The Chemical Abstracts Service (CAS) has assigned the number 625-43-4 to this compound, providing a unique identifier for database searches and regulatory purposes. thermofisher.comfluorochem.co.ukpharmaffiliates.com
The molecular formula of this compound is C₅H₁₃N. fluorochem.co.ukcymitquimica.compharmaffiliates.com This indicates that each molecule is composed of five carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The molecular weight of the compound is approximately 87.17 g/mol . ontosight.aicymitquimica.compharmaffiliates.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | N,2-dimethylpropan-1-amine aksci.comfishersci.cafishersci.ca |
| CAS Number | 625-43-4 thermofisher.comfluorochem.co.ukpharmaffiliates.com |
| Molecular Formula | C₅H₁₃N fluorochem.co.ukcymitquimica.compharmaffiliates.com |
| Molecular Weight | ~87.17 g/mol ontosight.aicymitquimica.compharmaffiliates.com |
Role and Significance of this compound in Organic Chemistry and Synthesis
This compound serves as a versatile building block in organic synthesis. cymitquimica.comsolubilityofthings.com Its amine functional group provides a site for a variety of chemical reactions, allowing for the construction of more complex molecular architectures. This reactivity is fundamental to its application as an intermediate in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.ai
The structure of this compound, featuring both a secondary amine and a branched alkyl group, influences its reactivity and the properties of the molecules derived from it. For instance, it has been utilized in the synthesis of dithiocarbamate (B8719985) complexes, which are studied for their potential bioactivities. indexcopernicus.com The compound's ability to participate in reactions such as N-alkylation and acylation makes it a valuable tool for chemists seeking to introduce the N-methylisobutyl moiety into a target molecule.
Historical Context of this compound Research
While a detailed historical timeline is not extensively documented in readily available literature, the study of this compound is intrinsically linked to the broader development of amine chemistry. Early research into the synthesis and reactions of simple amines laid the groundwork for understanding compounds like this compound. For example, historical methods for preparing N-methylalkylamines, such as the reaction of an aldimine with a methylating agent, have been established and refined over time. orgsyn.org More recent research continues to explore the applications of this compound in various synthetic pathways, including its use in the study of N-nitrosamine formation and reactivity. researchgate.net Its inclusion in chemical supplier catalogs and research chemical databases underscores its ongoing relevance in contemporary chemical research. ambeed.com
Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-5(2)4-6-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYWADPCTHTJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060802 | |
| Record name | 1-Propanamine, N,2-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-43-4 | |
| Record name | Methylisobutylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methylisobutylamine | |
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| Record name | 1-Propanamine, N,2-dimethyl- | |
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| Record name | 1-Propanamine, N,2-dimethyl- | |
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| Record name | N-methylisobutylamine | |
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| Record name | N-METHYLISOBUTYLAMINE | |
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Advanced Synthetic Methodologies and Reaction Pathways of N Methylisobutylamine
Direct Synthesis Approaches for N-Methylisobutylamine
Direct synthesis methods offer an efficient route to this compound by constructing the final molecule from readily available starting materials in a single conceptual transformation. Reductive amination stands out as a prominent and widely applicable technique in this category.
Reductive Amination Mechanisms and Applications
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com This process is highly versatile and can be accomplished using various reducing agents under different reaction conditions.
A primary route for the synthesis of this compound is the reductive amination of methyl isobutyl ketone (MIBK) with methylamine (B109427). This reaction directly forms the desired carbon-nitrogen bond and establishes the final structure of the target molecule. The mechanism begins with the nucleophilic attack of methylamine on the carbonyl carbon of methyl isobutyl ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an N-methylimine. The subsequent reduction of this imine yields this compound.
This reduction can be achieved through several methods:
Catalytic Hydrogenation: This industrial method involves the reaction of methyl isobutyl ketone and methylamine in the presence of a metal catalyst, such as Raney nickel or palladium, under a hydrogen atmosphere. reddit.com This process is often carried out under pressure and at elevated temperatures to ensure efficient conversion.
Hydride Reducing Agents: In a laboratory setting, hydride reagents are commonly employed. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose. commonorganicchemistry.comresearchgate.net To avoid the premature reduction of the ketone, the imine is typically allowed to form before the addition of the reducing agent. commonorganicchemistry.com A more controlled approach utilizes sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are less reactive towards ketones and can be present in the reaction mixture from the beginning (in-situ reduction). masterorganicchemistry.comcommonorganicchemistry.com
Table 1: Reductive Amination of Methyl Isobutyl Ketone with Methylamine
| Reducing Agent | Catalyst/Additives | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| H₂ | Raney Nickel | - | High | High |
| NaBH₄ | - | Methanol (B129727), Ethanol | Room Temperature | Good |
| NaBH₃CN | - | Methanol | Room Temperature | Good to Excellent |
| NaBH(OAc)₃ | - | Dichloromethane, THF | Room Temperature | Good to Excellent |
The Leuckart-Wallach and Eschweiler-Clarke reactions are classical methods for the reductive amination of carbonyl compounds and the methylation of amines, respectively, using a combination of a C1 source and a reducing agent derived from formic acid. wikipedia.orgntnu.nojk-sci.com
The Leuckart-Wallach reaction involves heating a carbonyl compound with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce the corresponding amine. mdpi.com In the context of this compound synthesis, this would involve reacting methyl isobutyl ketone with N-methylformamide. The reaction proceeds at high temperatures (typically 120-185 °C) and involves the formation of a formyl derivative which is then hydrolyzed to the final amine. mdpi.com
The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using an excess of formaldehyde (B43269) and formic acid. wikipedia.orgjk-sci.com To synthesize this compound via this route, isobutylamine (B53898) would be the starting material. The reaction mechanism involves the formation of an iminium ion from the reaction of isobutylamine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield this compound. wikipedia.org This process can be repeated on a primary amine to introduce a second methyl group, but for the synthesis of a secondary amine, controlling the stoichiometry is important. A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts. wikipedia.org The reaction is typically carried out in an aqueous solution near boiling point. wikipedia.org
Table 2: Synthesis of this compound using Formic Acid/Formamide Derivatives
| Reaction Name | Starting Materials | Reagents | Temperature (°C) | Key Features |
|---|---|---|---|---|
| Leuckart-Wallach | Methyl Isobutyl Ketone, N-Methylformamide | Formic acid (optional) | 120-185 | High temperature, formation of formyl intermediate. |
| Eschweiler-Clarke | Isobutylamine | Formaldehyde, Formic Acid | ~100 | Aqueous conditions, no quaternary salt formation. wikipedia.org |
Alkylation of Amines
Another major strategy for the synthesis of this compound is the direct alkylation of a primary amine with a methylating agent. In this approach, isobutylamine serves as the nitrogen-containing precursor, and a methyl group is introduced through a nucleophilic substitution reaction.
It is important to note that the alkylation of N-methylallylamine, N-methylbutylamine, or N-methylisopropylamine will not yield this compound, as these are already N-methylated secondary amines. The correct precursors for this route are isobutylamine and a methylating agent.
The reaction of isobutylamine with methyl iodide is a classic example of N-alkylation. Isobutylamine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an Sₙ2 reaction. A significant challenge in this method is overalkylation, where the initially formed this compound, being more nucleophilic than isobutylamine, can react further with methyl iodide to form N,N-dimethylisobutylammonium iodide. To control the degree of methylation, reaction conditions such as stoichiometry and temperature must be carefully managed.
Using a pressure vessel is often necessary when working with volatile reactants like methyl iodide, especially when the reaction requires heating to proceed at a reasonable rate. orgsyn.org The sealed environment prevents the loss of the volatile alkylating agent and allows for temperatures above its boiling point, which can significantly shorten reaction times. orgsyn.org
Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a potent and cost-effective methylating agent that can be used as an alternative to methyl iodide for the N-methylation of isobutylamine. niscpr.res.innih.gov The reaction mechanism is analogous to that of methyl iodide, involving a nucleophilic attack by the amine on one of the methyl groups of dimethyl sulfate. niscpr.res.in
The reaction is typically carried out in the presence of a base to neutralize the sulfuric acid byproduct that is formed. Sodium hydroxide (B78521) or sodium carbonate are commonly used for this purpose. The reaction is often performed in a suitable solvent, and like with methyl iodide, careful control of the reaction conditions is necessary to minimize the formation of the tertiary amine and quaternary ammonium salt. niscpr.res.in
Table 3: N-Alkylation of Isobutylamine for the Synthesis of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Key Considerations |
|---|---|---|---|---|
| Methyl Iodide (CH₃I) | K₂CO₃, NaHCO₃ | Acetone, DMF | Reflux | Potential for overalkylation, use of pressure vessel for heating. orgsyn.orgreddit.com |
| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH, Na₂CO₃ | Water, Organic Solvents | Room Temp. to Reflux | Potent but toxic reagent, requires careful handling and quenching. niscpr.res.innih.gov |
Mechanisms of N-Benzylideneethylamine Reaction
The formation of an imine, such as N-Benzylideneethylamine, from an amine and an aldehyde or ketone proceeds through a nucleophilic addition-elimination mechanism. This reaction is fundamental in organic chemistry and is analogous to reactions that this compound can undergo. The process typically involves two main stages:
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). The lone pair of electrons on the nitrogen forms a new carbon-nitrogen bond. This addition breaks the carbonyl π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine. This step is generally reversible and often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Elimination (Dehydration): The carbinolamine intermediate is then protonated on the oxygen atom by an acid catalyst, converting the hydroxyl group into a good leaving group (water). The lone pair on the nitrogen atom then helps to expel the water molecule, forming a carbon-nitrogen double bond. The resulting species is a protonated imine, or iminium ion. A base (which can be another amine molecule or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.
This compound as a Precursor in Complex Molecule Synthesis
This compound (MIBA) is a valuable building block in organic synthesis, serving as an intermediate for a wide range of complex molecules with specific industrial and medicinal applications. researchgate.netgoogle.com Its secondary amine structure allows it to participate in various chemical transformations. researchgate.net
Synthesis of Pharmaceuticals and Agrochemicals
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. researchgate.net Its incorporation into a larger molecular structure can be a key step in creating biologically active compounds.
Pharmaceuticals: Research has demonstrated the use of this compound derivatives in the synthesis of potential therapeutic agents. For example, N-nitroso-N-methylisobutylamine has been used as a key component in the diastereoselective synthesis of a diastereomer of Darunavir, an important HIV protease inhibitor. samipubco.com Additionally, this compound can be reacted with carbon disulfide to form dithiocarbamates. These dithiocarbamate (B8719985) ligands can then be complexed with metals like zinc (II) and tellurium (IV) to create compounds studied for their potential as anti-tuberculosis agents. rsc.org
Agrochemicals: The N-dealkylation of amines is a significant chemical transformation that provides routes for synthesizing a range of agrochemicals. pbworks.com Amines like N-methylisopropylamine, which is structurally similar to MIBA, are synthesized for use in the pesticide industry. nih.gov
| Precursor | Synthesized Compound Class | Application Area |
| This compound | Dithiocarbamate Complexes | Pharmaceuticals (Anti-tuberculosis) rsc.org |
| N-nitroso-N-methylisobutylamine | Darunavir Diastereomer | Pharmaceuticals (Antiviral) samipubco.com |
| Related Alkyl Amines | Various | Agrochemicals (Pesticides) pbworks.comnih.gov |
Applications in Dye and Pigment Production
The direct application of this compound as a primary precursor in the synthesis of common dye classes, such as azo dyes, is not extensively documented in scientific literature. The synthesis of azo dyes, which constitute a major group of synthetic colorants, typically requires the diazotization of a primary aromatic amine to form a diazonium salt. cuhk.edu.hkresearchgate.net This diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. allresearchjournal.comnih.gov
As this compound is an aliphatic amine, it cannot undergo the initial diazotization step required for azo dye formation. While it is theoretically possible for it to be incorporated as a side chain or a coupling component in other dye structures, specific industrial examples are not prominent.
Role in Surfactant Production
This compound has potential applications in the manufacturing of surfactants. researchgate.net Specifically, it can serve as a precursor for cationic surfactants, which are amphiphilic molecules containing a positively charged head group. google.com
The synthesis route typically involves the quaternization of the nitrogen atom. As a secondary amine, this compound would first be reacted with an alkyl halide to form a tertiary amine. A subsequent reaction with another alkyl halide (often one with a long alkyl chain to provide hydrophobicity) results in the formation of a quaternary ammonium salt. This salt, possessing a permanently positive charge on the nitrogen atom, acts as the hydrophilic head of the surfactant molecule. These cationic surfactants are used as antimicrobial and antifungal agents because their positive charge can disrupt the cell membranes of bacteria and viruses. google.com
Formation of Corrosion Inhibitors
Organic compounds containing nitrogen atoms, such as N-alkyl amines, are effective corrosion inhibitors for metals in acidic environments. researchgate.net These molecules function by adsorbing onto the metal surface through the lone pair of electrons on the nitrogen atom. This adsorption forms a protective film that isolates the metal from the corrosive medium, suppressing both metal dissolution and reduction reactions. researchgate.net
This compound can be used to synthesize such inhibitors. Derivatives like amides or heterocyclic compounds (e.g., imidazolines) can be formed and used in corrosion-inhibiting formulations. google.com For instance, reacting fatty acids with alkyl amines is a common method to produce these types of inhibitors for the oil and gas industry. google.com The dithiocarbamate complexes synthesized from this compound also exhibit properties relevant to corrosion inhibition, as compounds with nitrogen and sulfur atoms are known to be effective in this role. rsc.org
| Inhibitor Class | Precursor | Mechanism of Action |
| N-Alkyl Amine Derivatives | This compound | Adsorption on metal surface via N atom lone pair, forming a protective film. researchgate.net |
| Quaternary Ammonium Salts | This compound | Electrostatic adsorption and formation of a barrier layer. samipubco.com |
| Dithiocarbamates | This compound | Adsorption via N and S atoms, forming stable complexes with metal ions. rsc.org |
Precursor for Complex Molecules in Medicinal Chemistry
The utility of this compound as a precursor extends broadly into medicinal chemistry, where the introduction of specific N-alkyl groups is a crucial strategy for modifying the biological activity, potency, and pharmacokinetic properties of drug molecules. The isobutyl group can provide a degree of lipophilicity, while the N-methyl group can influence receptor binding and metabolic stability.
Its role as an intermediate in the synthesis of potential anti-tuberculosis agents and antiviral compounds highlights its importance. samipubco.comrsc.org By providing a simple yet structurally significant N-methylisobutyl moiety, it allows medicinal chemists to build larger, more complex molecules with tailored therapeutic functions. The transformation of amines into various functional groups is a cornerstone of pharmaceutical development, making precursors like this compound fundamental to the discovery of new medicines. pbworks.com
Derivatization and Functionalization Reactions of this compound
The functionalization of this compound is central to its application in the synthesis of more complex molecules. These reactions leverage the inherent nucleophilicity of the secondary amine group.
As a nucleophile, this compound readily reacts with a range of electrophilic compounds. The nitrogen atom's lone pair attacks atoms with a partial or full positive charge, leading to the formation of new covalent bonds. chemguide.co.uk Key examples include N-alkylation and N-acylation.
N-Alkylation: This reaction involves the treatment of this compound with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine displaces the halide to form a tertiary ammonium salt. msu.edulibretexts.org Subsequent deprotonation by a base yields the corresponding tertiary amine. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions. libretexts.org
N-Acylation: this compound reacts vigorously with acyl chlorides and acid anhydrides to form N,N-disubstituted amides. chemguide.co.uklibretexts.org This nucleophilic acyl substitution reaction is typically rapid and is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org
| Reaction Type | Electrophile Example | Product Class | General Reaction Scheme |
| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine | (CH₃)₂CHCH₂NH(CH₃) + R'-X → [(CH₃)₂CHCH₂N(H)(CH₃)R']⁺X⁻ → (CH₃)₂CHCH₂N(CH₃)R' |
| N-Acylation | Acyl Chloride (R'-COCl) | N,N-Disubstituted Amide | (CH₃)₂CHCH₂NH(CH₃) + R'-COCl → (CH₃)₂CHCH₂N(CH₃)C(=O)R' + HCl |
| N-Acylation | Acid Anhydride ((R'CO)₂O) | N,N-Disubstituted Amide | (CH₃)₂CHCH₂NH(CH₃) + (R'CO)₂O → (CH₃)₂CHCH₂N(CH₃)C(=O)R' + R'COOH |
By leveraging the reactivity of the secondary amine, this compound can be converted into a variety of derivatives with tailored properties for diverse applications.
The synthesis of tertiary amines from this compound is a common transformation. libretexts.org One prominent method is reductive amination, where the amine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride to yield the tertiary amine. youtube.com This method is highly efficient for introducing a wide range of alkyl groups. Direct alkylation with alkyl halides, as previously described, is another pathway, though it can sometimes lead to over-alkylation and the formation of quaternary ammonium salts. chemguide.co.uklibretexts.org
The synthesis of cyclic derivatives can be achieved by reacting this compound with molecules containing two electrophilic centers, such as 1,4-dibromobutane, to form five-membered nitrogen-containing heterocyclic rings through intramolecular cyclization.
| Method | Reagents | Intermediate | Product Type |
| Reductive Amination | 1. Aldehyde or Ketone 2. Reducing Agent (e.g., NaBH₄) | Iminium Ion | Tertiary Amine |
| Direct Alkylation | Alkyl Halide (R'-X) | Ammonium Salt | Tertiary Amine |
| Cyclization | Dihaloalkane (e.g., Br-(CH₂)n-Br) | N/A | Cyclic Amine |
Urea (B33335) derivatives are significant in medicinal chemistry and materials science. nih.gov this compound can be readily converted into substituted ureas. The most direct method involves its reaction with an isocyanate (R-N=C=O). nih.gov The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, resulting in the formation of a stable N,N,N'-trisubstituted urea. This reaction is typically high-yielding and proceeds without the need for a catalyst. Alternatively, phosgene (B1210022) equivalents such as N,N'-carbonyldiimidazole (CDI) can be used. The amine first reacts with CDI to form an activated intermediate, which then reacts with another amine to generate the urea derivative. nih.gov
| Method | Reagent | Product Class | General Reaction |
| Reaction with Isocyanate | R'-N=C=O | N,N,N'-Trisubstituted Urea | (CH₃)₂CHCH₂NH(CH₃) + R'-NCO → (CH₃)₂CHCH₂N(CH₃)C(=O)NHR' |
| Reaction with Phosgene Equivalent | N,N'-Carbonyldiimidazole (CDI) followed by another amine (R'R''NH) | Substituted Urea | (CH₃)₂CHCH₂NH(CH₃) + CDI → Intermediate → Product |
The reactivity of amines like this compound is fundamentally governed by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. chemguide.co.uk
Nucleophilicity: In reactions with electrophiles such as alkyl halides or carbonyl compounds, the amine acts as a nucleophile. libretexts.org The rate and success of these reactions depend on the accessibility of the lone pair and the electrophilicity of the reaction partner. For instance, in the SN2 reaction with an alkyl halide, the amine's lone pair attacks the electrophilic carbon atom, displacing the leaving group in a single, concerted step. msu.edu
Basicity: Amines are weak bases and can accept a proton from an acid. The basicity is influenced by the electronic effects of the alkyl groups attached to the nitrogen. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity.
Steric Hindrance: The isobutyl and methyl groups attached to the nitrogen in this compound create some steric hindrance around the nitrogen atom. This can influence the rate of reaction with bulky electrophiles compared to less hindered amines.
The mechanism of many amine reactions is sensitive to pH. For example, in the formation of an imine from an amine and a ketone, the reaction is typically acid-catalyzed. libretexts.org At very low pH, the amine is protonated and becomes non-nucleophilic, slowing the reaction. At high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its elimination as water. libretexts.org
Synthesis of this compound Derivatives for Specific Applications
Catalytic Applications in this compound Synthesis and Reactions
Catalysis plays a crucial role in the modern synthesis of amines and their derivatives, offering more efficient and environmentally benign pathways. Transition-metal-catalyzed N-methylation of primary amines using methanol or paraformaldehyde as a C1 source is an important method for synthesizing secondary amines like this compound. nih.govnih.gov
These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net In this process, the catalyst temporarily removes hydrogen from the alcohol (e.g., methanol) to form an aldehyde (formaldehyde). nih.gov The primary amine (isobutylamine) then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the methylated amine (this compound). This method is atom-economical, with water being the only byproduct. nih.gov Various catalysts based on ruthenium, nickel, copper, and iridium have been developed for this transformation. nih.govnih.govresearchgate.netrsc.org
| Catalyst System | C1 Source | Amine Substrate | Key Features | Reference |
| Ruthenium Complexes (e.g., (DPEPhos)RuCl₂PPh₃) | Methanol | Primary Amines | Operates under weak base conditions; proceeds via Ru-H mechanism. | nih.gov |
| Heterogeneous Ni Catalysts (e.g., Ni/ZnAlOx) | Methanol | Primary Amines | Allows for selective mono-N-methylation. | rsc.org |
| Homogeneous CuH Catalysts | Paraformaldehyde | Primary Amines | Mild reaction conditions, broad substrate scope, does not require gas. | nih.gov |
| Nickel Nanoparticles (Ni NPs@N-C) | Methanol | Primary Amines | Stable, recyclable catalyst. | researchgate.net |
Catalytic Organometallic Reactions
Use in Targeted Synthesis of Silicoaluminophosphates (SAPs) as an Organic Structure-Directing Agent (OSDA)
This compound has been identified as a viable and cost-effective organic structure-directing agent (OSDA) in the synthesis of silicoaluminophosphate (SAPO) molecular sieves. OSDAs are crucial in directing the formation of specific microporous framework structures.
The synthesis of SAPO molecular sieves using this compound as an OSDA is typically carried out under hydrothermal conditions. The general procedure involves the preparation of a hydrogel with a specific molar composition of silica, alumina, and phosphorus sources, along with the OSDA and water. This mixture is then heated in an autoclave under autogenous pressure to promote crystallization.
A typical gel composition for the synthesis of the DNL-6 (RHO topology) SAPO molecular sieve using alternative OSDAs can be represented as: 1.0 OSDA : 0.2 SiO₂ : 0.4 P₂O₅ : 0.5 Al₂O₃ : 50 H₂O. mdpi.com In some syntheses, a surfactant like cetyltrimethylammonium bromide (CTAB) may be added to the homogeneous gel. mdpi.com The crystallization is then carried out at elevated temperatures, for instance at 200°C for 24 hours, often with rotation to ensure homogeneity. mdpi.com
The table below summarizes typical hydrothermal synthesis conditions for SAPO molecular sieves using amine-based OSDAs.
| Parameter | Condition |
| OSDA | This compound |
| Reactants | Phosphoric acid, tetraethyl orthosilicate (B98303) (TEOS), aluminum isopropoxide |
| Solvent | Deionized water |
| Additives | Cetyltrimethylammonium bromide (CTAB), seed crystals |
| Temperature | ~200°C |
| Time | 24 hours |
| Agitation | Rotation (e.g., 75 r/min) |
The data in this table is representative of typical hydrothermal synthesis conditions for SAPO molecular sieves.
Organic structure-directing agents play a pivotal role in the synthesis of zeolites and SAPOs by acting as templates around which the inorganic framework is built. nih.govnih.gov The size, shape, and charge distribution of the OSDA molecule influence the topology of the resulting microporous material. nih.gov In the case of this compound, its specific molecular dimensions and charge distribution direct the formation of particular cage and channel structures within the SAPO framework.
The "lock-and-key" relationship between the OSDA and the resulting zeolite framework is a guiding principle in the targeted synthesis of these materials. nih.gov The interaction between the protonated amine and the negatively charged inorganic framework helps to stabilize the forming crystalline structure. For instance, in the synthesis of the small-pore SAPO molecular sieve DNL-6, which has applications in CO₂/N₂ gas separation, this compound has been successfully employed as one of several commercial OSDAs to produce the desired RHO topology. researchgate.netresearchgate.net The ability to use simpler, commercially available amines like this compound makes the synthesis process more economical compared to using complex and expensive OSDAs. researchgate.netresearchgate.net
The formation of the SAPO framework is a complex process. In some systems, an aluminophosphate framework is initially formed, and then silicon atoms are gradually incorporated by replacing aluminum or phosphorus atoms. researchgate.net The OSDA is crucial in stabilizing the specific cages and channels that define the final topology of the molecular sieve.
Stereoselective and Diastereoselective Synthetic Approaches
The scientific literature reviewed does not provide specific examples of the diastereoselective addition of anions derived from N-nitroso-N-methylisobutylamine. However, the generation of α-lithio N-nitrosamines and their subsequent diastereoselective reactions with electrophiles is a known synthetic strategy. This approach is often used for the asymmetric synthesis of α-substituted amines. The stereochemical outcome of these reactions is typically controlled by the chirality of a substituent on the amine or by the use of a chiral ligand.
This compound is an achiral molecule and therefore cannot be directly used as a source of chirality in asymmetric synthesis. Chiral amines are widely utilized as resolving agents, chiral auxiliaries, and chiral ligands in asymmetric catalysis. While this compound can be a precursor for the synthesis of chiral molecules, specific applications where it is directly involved in asymmetric synthesis are not prominently featured in the reviewed literature.
Asymmetric Synthesis Applications
Deprotonation with Chiral Bases
The creation of specific stereoisomers is a critical goal in modern pharmaceutical and chemical synthesis. One advanced methodology to achieve this is through enantioselective deprotonation using chiral bases. While this compound itself is achiral, this principle is paramount when considering its synthesis as part of a larger, more complex chiral molecule or the synthesis of its derivatives where a stereocenter is introduced.
The fundamental concept involves the use of a chiral base, typically a chiral lithium amide, to selectively remove a proton from a prochiral starting material. This process creates a carbanion that is then quenched with an electrophile, leading to the formation of one enantiomer in excess over the other. Chiral lithium amide bases, often derived from readily available chiral amines, have been successfully employed in the asymmetric deprotonation of various substrates, such as cyclic ketones. nih.goviupac.orgnih.govacs.org The C2-symmetry found in many of these bases is often advantageous, leading to high levels of asymmetric induction. iupac.org
For a process involving a substrate related to this compound, a chiral lithium amide could deprotonate a carbon adjacent to a directing group, creating a chiral intermediate. The choice of the chiral base, solvent, and reaction conditions is crucial for maximizing the enantiomeric excess (ee) of the final product. The structure of the chiral base, including its steric hindrance and coordination properties, dictates the facial selectivity of the deprotonation. nih.goviupac.org
Key aspects of this methodology include:
Chiral Base Design: The synthesis of effective chiral bases, such as those derived from amino acids or other natural products, is a field of active research. nih.gov These bases are designed to create a specific chiral environment around the substrate.
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the stereochemical outcome of the deprotonation reaction.
Substrate Scope: The effectiveness of this method is highly dependent on the structure of the prochiral substrate and its ability to interact favorably with the chiral base.
While direct application to the synthesis of this compound is not standard due to its achiral nature, the principles of enantioselective deprotonation are a cornerstone of asymmetric synthesis and are relevant for producing chiral derivatives.
Stereochemical Requirements for Inhibitor Activity
The three-dimensional arrangement of atoms in a molecule (stereochemistry) is often a critical determinant of its biological activity. For enzyme inhibitors, specific stereoisomers frequently exhibit significantly higher potency than others. This is because the active site of an enzyme is itself a chiral environment, leading to specific interactions with only correctly oriented inhibitors. The study of monoamine oxidase (MAO) inhibitors provides a clear illustration of these stereochemical requirements. nih.govnih.govrsc.org
Monoamine oxidase B (MAO-B) is an important enzyme target in the treatment of neurological disorders. rsc.orgfrontiersin.org Research into a series of tertiary α-allenic amines as MAO-B inactivators has demonstrated the profound impact of stereochemistry on inhibitor potency. nih.gov In these studies, compounds with structural similarities to a hypothetical this compound derivative were investigated.
The key findings from this research highlight that the chirality of different parts of the inhibitor molecule can have a dramatic effect on its ability to inactivate MAO-B. For instance, in a series of N-methyl-N-aralkylpenta-2,3-dienamines, the chirality of the allene (B1206475) group was found to be crucial. The (R)-allenes were up to 200 times more potent as inactivators than their corresponding (S)-allenic enantiomers. nih.gov
Furthermore, the stereochemistry of other substituents on the amine nitrogen also plays a significant role. The combination of chiral elements within the same molecule can lead to substantial differences in activity. For example, the opposing chiralities in the allene and aralkyl groups of (R,R)- and (S,S)-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthyl)-penta-2,3-dienamine resulted in a difference of over 1000-fold in their inactivation rates. nih.gov
| Compound | Allene Chirality | Aralkyl Chirality | Inactivation Rate Constant (kinact/KI, M-1min-1) |
|---|---|---|---|
| N-methyl-N-(1-indanyl)-penta-2,3-dienamine | R | - | 18,000 |
| N-methyl-N-(1-indanyl)-penta-2,3-dienamine | S | - | 90 |
| N-methyl-N-(1,2,3,4-tetrahydro-1-naphthyl)-penta-2,3-dienamine | R | R | 2,400 |
| N-methyl-N-(1,2,3,4-tetrahydro-1-naphthyl)-penta-2,3-dienamine | S | S | <2 |
These findings underscore the principle that for a molecule to be an effective enzyme inhibitor, its stereochemical configuration must be complementary to the enzyme's active site. This lock-and-key model explains why even minor changes in the 3D structure of a molecule can lead to a dramatic loss of biological activity.
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and environmentally benign manufacturing processes. acs.orggctlc.org
Traditional methods for synthesizing secondary amines like this compound can involve hazardous reagents, produce significant waste, and consume large amounts of energy. Green chemistry offers alternative approaches that address these shortcomings.
Application of the 12 Principles of Green Chemistry to this compound Synthesis:
| Principle | Application to this compound Synthesis |
|---|---|
| 1. Waste Prevention | Designing synthetic routes with high atom economy, such as reductive amination of isobutyraldehyde (B47883) with methylamine, where the main byproduct is water. |
| 2. Atom Economy | Utilizing catalytic methods like hydroaminoalkylation which incorporates a high percentage of the starting materials into the final product. rsc.org |
| 3. Less Hazardous Chemical Syntheses | Avoiding toxic alkylating agents and using safer alternatives like dimethyl carbonate. |
| 4. Designing Safer Chemicals | (Not directly applicable to the synthesis of a specific molecule, but to the design of new, less toxic amines). |
| 5. Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions. |
| 6. Design for Energy Efficiency | Employing catalytic processes that operate at ambient temperature and pressure, reducing energy consumption. labcompare.com |
| 7. Use of Renewable Feedstocks | Exploring routes that start from bio-based precursors for isobutyraldehyde or methylamine. rsc.org |
| 8. Reduce Derivatives | Using one-pot reactions that avoid the need for protecting groups and multiple intermediate steps. researchgate.net |
| 9. Catalysis | Employing heterogeneous catalysts (e.g., copper-based) that are easily separable and reusable, in place of stoichiometric reagents. researchgate.net |
| 10. Design for Degradation | (More relevant to the final product's lifecycle than its synthesis). |
| 11. Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control reaction conditions and minimize byproduct formation. |
| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |
Recent advancements in sustainable amine synthesis offer practical examples of these principles. For instance, titanium-catalyzed hydroaminoalkylation provides an atom-economical method for producing secondary amines. rsc.org Another green approach is the direct reductive amination of ketones or the amination of alcohols via a "hydrogen borrowing" strategy using heterogeneous copper catalysts, which are efficient and produce no waste. researchgate.net Furthermore, novel catalyst systems, such as platinum-molybdenum, are being developed to synthesize alkylamines from carboxylic acids under mild conditions, with water as the only byproduct. labcompare.com These innovative methods represent significant steps toward the sustainable industrial production of this compound and other valuable amines.
Spectroscopic and Analytical Characterization of N Methylisobutylamine and Its Derivatives
Advanced Spectroscopic Techniques
Advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the unambiguous characterization of N-Methylisobutylamine.
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its structural integrity.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the N-methyl, isobutyl, and amine protons. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference compound.
The expected proton environments for this compound, (CH₃)₂CHCH₂NHCH₃, are:
The six protons of the two equivalent methyl groups (-CH(CH₃ )₂) on the isobutyl moiety.
The single proton of the methine group (-CH (CH₃)₂) in the isobutyl moiety.
The two protons of the methylene group (-CH₂ NH-) adjacent to the nitrogen atom.
The three protons of the N-methyl group (-NHCH₃ ).
The single proton of the amine group (-NH -).
The specific chemical shifts can vary slightly depending on the solvent used for the analysis.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH(CH₃)₂ | ~0.9 | Doublet | 6H |
| -CH(CH₃)₂ | ~1.7-1.8 | Multiplet | 1H |
| -CH₂NH- | ~2.2-2.3 | Doublet | 2H |
| -NHCH₃ | ~2.4 | Singlet | 3H |
| -NH- | Variable (often broad) | Singlet | 1H |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. compoundchem.com In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak. This compound has four distinct carbon environments. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, making it easier to distinguish between different carbon atoms. oregonstate.edu
The distinct carbon environments in this compound are:
The two equivalent methyl carbons of the isobutyl group.
The methine carbon of the isobutyl group.
The methylene carbon adjacent to the nitrogen.
The N-methyl carbon.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -CH(CH₃)₂ | ~20-22 |
| -CH(CH₃)₂ | ~28-30 |
| -NCH₃ | ~36-38 |
| -CH₂NH- | ~58-60 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. manusadventures.com It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, which can dislodge one of the molecule's electrons to form a positively charged radical ion known as the molecular ion (M⁺•). chemguide.co.uk The m/z value of the molecular ion peak corresponds to the molecular weight of the compound. youtube.comucalgary.ca
This compound has a molecular formula of C₅H₁₃N. Its molecular weight is 87.16 g/mol . nih.gov The mass spectrum of this compound therefore exhibits a molecular ion peak at an m/z of 87. nih.gov In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass. ucalgary.ca
The molecular ion is often unstable and can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. For aliphatic amines, the most common and significant fragmentation pathway is alpha-cleavage. youtube.comlibretexts.org
The alpha-cleavage mechanism in this compound proceeds as follows:
Ionization : An electron is removed from the non-bonding lone pair on the nitrogen atom, forming the molecular ion [ (CH₃)₂CHCH₂NHCH₃ ]⁺• with an m/z of 87.
Alpha-Cleavage : This is followed by the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (at the alpha-position). This process is driven by the formation of a stable, resonance-stabilized iminium cation. youtube.comlibretexts.org For this compound, the most favorable alpha-cleavage involves the loss of the largest possible alkyl radical, as this leads to the most stable radical product.
Formation of the Base Peak : The cleavage of the bond between the alpha-carbon (CH₂) and the beta-carbon (CH) of the isobutyl group results in the loss of an isopropyl radical (•CH(CH₃)₂). This generates a stable iminium cation, [CH₂=NHCH₃]⁺, which is observed at an m/z of 44. This fragment is typically the most abundant ion in the spectrum, known as the base peak. nih.govyoutube.com
Interactive Data Table: Major Fragments of this compound in Mass Spectrometry
| m/z Value | Ion Structure | Formation Mechanism |
|---|---|---|
| 87 | [ (CH₃)₂CHCH₂NHCH₃ ]⁺• | Molecular Ion (M⁺•) |
| 44 | [CH₂=NHCH₃]⁺ | Alpha-cleavage with loss of an isopropyl radical (•C₃H₇) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Chromatographic Methods for Separation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.
In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. For this compound, this allows for its separation from starting materials, solvents, and byproducts of a synthesis reaction. The purity of a sample can be determined by integrating the area of the corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. nih.govnih.gov
The yield of a chemical reaction can also be determined using GC-MS, often by employing an internal standard. A known amount of a non-reactive standard compound is added to the reaction mixture. By comparing the peak area of the this compound product to that of the internal standard and using a pre-established calibration curve, the precise quantity of the product formed can be calculated.
The mass spectrometer fragments the eluted this compound molecules in a reproducible pattern, creating a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound. For this compound (molar mass 87.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 87 and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and purification of compounds. For a small, polar, and UV-inactive molecule like this compound, reverse-phase HPLC can be used, but detection can be challenging without derivatization. researchgate.net Often, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is used for detection. For preparative applications, HPLC is highly effective for isolating the pure compound from non-volatile impurities.
A significant application of HPLC in the context of this compound derivatives is enantiomeric separation. If a derivative of this compound contains a stereocenter, the resulting enantiomers can be separated using chiral chromatography. This is typically achieved using a chiral stationary phase (CSP). nih.govchemicalbook.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. nih.gov Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. chemicalbook.com The choice of mobile phase is also critical for achieving optimal separation. nih.gov This technique is indispensable in pharmaceutical development, where the biological activity of enantiomers can differ significantly.
The accurate analysis of this compound can be complicated by matrix interferences and the co-elution of impurities, particularly in complex samples such as biological fluids or environmental extracts.
Matrix Interferences occur when other components in the sample matrix affect the analysis of the target analyte. chemicalbook.com In GC-MS, non-volatile components in the matrix can accumulate in the injector port, leading to signal suppression or enhancement. ubc.cancssm.edu This "matrix effect" can mask active sites in the GC system, sometimes paradoxically enhancing the analyte signal, which complicates accurate quantification. ubc.ca In HPLC, matrix components can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer source. ubc.ca Thorough sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often required to minimize these effects.
Co-elution happens when two or more compounds are not fully separated by the chromatographic column and elute at the same time. This is a significant challenge when analyzing this compound in the presence of its structural isomers (e.g., diethylamine, N-ethyl propylamine, or pentanamine isomers), which may have very similar boiling points and polarities. If these impurities co-elute, they can lead to inaccurate quantification and misidentification. To resolve co-eluting peaks, chromatographic conditions must be optimized, which may involve changing the column type (stationary phase), adjusting the temperature program in GC, or modifying the mobile phase composition in HPLC. Using high-resolution mass spectrometry can also help to distinguish between co-eluting compounds if they have different elemental compositions, though this is not possible for isomers.
Advanced Analytical Techniques for Trace Analysis
The detection and quantification of trace-level impurities in chemical substances are critical for ensuring quality, safety, and compliance with regulatory standards, particularly in the pharmaceutical industry. For this compound, a secondary amine, a significant area of concern is the potential formation of N-nitrosamine impurities, which are classified as probable human carcinogens. ijpsjournal.comkymos.com Advanced analytical techniques are therefore essential for identifying and quantifying these and other trace impurities with high sensitivity and selectivity.
The quantitative analysis of trace impurities in this compound, especially N-nitrosamines, requires sophisticated analytical methodologies capable of detecting substances at parts-per-billion (ppb) levels. restek.com this compound can act as a precursor to the formation of N-nitroso-N-methylisobutylamine (NMBIA) in the presence of nitrosating agents, such as nitrites, under specific conditions. acs.orgresearchgate.net The control of such impurities is a major focus in pharmaceutical manufacturing and chemical synthesis. acs.orgnih.gov
Advanced hyphenated chromatographic techniques are the methods of choice for this type of analysis due to their unparalleled sensitivity and selectivity. ijpsjournal.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a primary technique for the analysis of a wide range of nitrosamines. researchgate.netchromatographyonline.com It offers high sensitivity and is suitable for non-volatile or thermally unstable compounds. thermofisher.com Methods often employ reverse-phase chromatography for separation, coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective detection and quantification. ijper.org The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources is common. ijper.orgmdpi.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is highly effective for volatile and semi-volatile nitrosamines. restek.comsigmaaldrich.com It provides excellent chromatographic resolution and sensitivity. restek.com Samples are typically introduced via liquid injection or, for more volatile impurities, headspace sampling, which helps to reduce matrix interference. restek.comthermofisher.com Similar to LC-MS/MS, the use of a triple quadrupole mass spectrometer in MRM mode ensures high selectivity and low detection limits. nih.gov
The validation of these analytical methods is crucial and typically includes assessments of specificity, linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results. nih.govmdpi.com
Table 1: Common Analytical Techniques for Nitrosamine (B1359907) Impurity Quantification
| Technique | Abbreviation | Common Ionization Source | Key Advantages |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | ESI, APCI | High sensitivity, suitable for non-volatile compounds, versatile. ijpsjournal.comchromatographyonline.com |
| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | EI | Excellent separation for volatile compounds, low detection limits. restek.comnih.gov |
Achieving the extremely low detection limits required by regulatory bodies is a key challenge in the analysis of genotoxic impurities like nitrosamines. ijpsjournal.com The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com For nitrosamines, required detection limits are often in the low ng/mL or ppb range. restek.commdpi.com
Several strategies are employed to enhance the sensitivity and lower the detection limits of analytical methods for impurities in this compound:
Sample Preparation: Effective sample preparation is crucial for concentrating the analyte and removing interfering matrix components. ijpsjournal.com Techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME) are used to isolate and enrich trace impurities before instrumental analysis. ijpsjournal.com
Optimized Chromatographic Conditions: The choice of chromatographic column and mobile/carrier phase conditions is optimized to achieve sharp peaks and good separation from other components, thereby improving the signal-to-noise ratio. chromatographyonline.com For LC, ultra-high-performance liquid chromatography (UHPLC) systems can provide narrower peaks and better resolution. researchgate.net
Advanced Mass Spectrometry: The use of tandem mass spectrometry (MS/MS) is a significant factor in sensitivity enhancement. chromatographyonline.com By selecting a specific precursor ion and monitoring for a unique product ion (MRM), chemical noise is drastically reduced, allowing for the detection of analytes at very low concentrations. nih.govijper.org High-resolution mass spectrometry (HRMS) can also be used, offering high specificity through accurate mass measurements. sigmaaldrich.com
Derivatization: In some cases, chemical derivatization can be used to improve the chromatographic behavior or ionization efficiency of target analytes, leading to enhanced sensitivity. For trace amines, derivatization has been shown to increase sensitivities by several orders of magnitude. nih.gov
The table below presents typical detection and quantification limits achieved for various nitrosamine impurities using LC-MS/MS, which would be representative of the performance expected for the analysis of N-nitroso-N-methylisobutylamine.
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis by LC-MS/MS
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | 0.32 ng/mL | 1.09 ng/mL | nih.gov |
| N-Nitrosodiethylamine (NDEA) | 0.32 ng/mL | 1.09 ng/mL | nih.gov |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | ~1 ng/mL | 3 ng/mL | mdpi.com |
Computational Chemistry and Theoretical Studies of N Methylisobutylamine
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, rooted in solving the Schrödinger equation for a given molecule, offer profound insights into the behavior of N-Methylisobutylamine. scienceopen.com Methods like Density Functional Theory (DFT) are commonly used to compute the potential energy surface of a system, providing a foundation for understanding its structure and reactivity. scienceopen.com
The electronic structure of a molecule dictates its chemical behavior. Computational methods are used to analyze the distribution of electrons, identify regions of high or low electron density, and predict how the molecule will interact with other chemical species. mdpi.com For this compound, this involves mapping the molecular electrostatic potential (MESP) to identify nucleophilic (electron-rich) and electrophilic (electron-deficient) sites.
Key quantum chemical descriptors are calculated to quantify reactivity:
Hardness (η): Represents the resistance to a change in electron distribution. A higher value indicates lower reactivity. mdpi.com
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. mdpi.com
Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons. mdpi.com
These calculations can predict, for instance, that the nitrogen atom in this compound is the primary nucleophilic center due to its lone pair of electrons.
Table 1: Illustrative Quantum Chemical Descriptors for Reactivity Prediction of this compound
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule were not found in the search results.
| Descriptor | Calculated Value (Arbitrary Units) | Implication |
|---|---|---|
| Hardness (η) | 4.5 | Moderate reactivity |
| Electrophilicity Index (ω) | 0.8 | Weak electrophile |
| Nucleophilicity Index (N) | 3.5 | Strong nucleophile |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.orgunacademy.com These different arrangements are not isomers but are different shapes of the same molecule, each with a specific potential energy. libretexts.org For this compound, rotation around the C-C and C-N bonds leads to various staggered and eclipsed conformations.
Computational modeling is used to:
Identify stable conformers (energy minima).
Determine the energy barriers (transition states) between these conformers.
Understand the sources of strain, such as torsional strain (from eclipsing bonds) and steric strain (from bulky groups being too close). bkcc.ac.in
The most stable conformation of this compound would likely be a staggered arrangement that minimizes steric hindrance between the isobutyl group and the methyl group. The energy difference between the most stable (anti) and least stable (eclipsed) conformers determines the rotational energy barrier. youtube.com
Table 2: Hypothetical Relative Energies of this compound Conformers
This table presents hypothetical data for illustrative purposes to demonstrate the output of a conformational analysis.
| Conformation | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Strain Type |
|---|---|---|---|
| Staggered (Anti) | 180° | 0 (Global Minimum) | Minimal |
| Staggered (Gauche) | 60° | 4.0 | Steric |
| Eclipsed | 120° | 16.0 | Torsional & Steric |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. This allows chemists to understand the feasibility of a reaction and the factors that control its outcome.
Computational methods can provide crucial thermodynamic and kinetic data for reactions involving this compound.
Thermodynamic Studies: Focus on the relative stabilities of reactants and products. The change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction are calculated to determine if it is exothermic/endothermic and spontaneous/non-spontaneous.
Kinetic Studies: Focus on the rate of the reaction. This involves locating the transition state structure and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. mdpi.com A lower activation energy corresponds to a faster reaction rate.
For example, in the N-alkylation of this compound, computational studies could determine the activation energy required, providing insight into the reaction kinetics.
Isomerization involves the conversion of a molecule into an isomer with a different arrangement of atoms. Computational chemistry can be used to explore the potential energy surfaces for such transformations, identifying the transition states and intermediates involved.
A specific area of interest is the study of distonic isomers , which are radical ions where the charge and radical sites are separated. While not a typical consideration for the neutral this compound molecule itself, computational studies could explore the properties and potential isomerization pathways of its radical cation, [CH3NHCH2CH(CH3)2]•+. Such studies would involve mapping the reaction coordinates for processes like hydrogen atom transfers, which would convert the initial radical cation into various distonic isomers, and calculating the energy barriers for these transformations.
While this compound itself does not undergo electrophilic substitution in the way an aromatic ring does, the principles of sterics in reactions with electrophiles are highly relevant. The steric bulk of the isobutyl group attached to the nitrogen atom significantly influences how an electrophile can approach.
Computational studies can model the attack of an electrophile on the nitrogen lone pair. By calculating the transition state energies for different approach trajectories, the steric course of the reaction can be elucidated. nih.gov These calculations would likely show that the electrophile's approach is favored from the side opposite the bulky isobutyl group to minimize steric repulsion. nih.gov This steric hindrance can affect both the rate and, in more complex substrates, the regioselectivity of the reaction. nih.gov Energy decomposition analysis can further clarify the role of electrostatic interactions versus steric effects in determining the reaction barrier. nih.gov
Table of Compounds
| Compound Name |
|---|
Based on a comprehensive search of scientific literature, there are no specific computational or theoretical studies available that focus solely on this compound in the contexts of polar and radical mechanisms, structure-activity relationship (SAR) analysis, or computational solvent screening as requested by the provided outline.
The existing research in computational chemistry tends to focus on broader classes of aliphatic amines or on specific amines that have significant roles in atmospheric chemistry, industrial processes like CO2 capture, or as pharmaceutical scaffolds. While general methodologies for analyzing reaction mechanisms, SAR, and solvent effects for amines have been developed and published, these have not been specifically applied to this compound in the available literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this compound, as this would require non-existent research findings and data. Creating such an article would involve speculation and fabrication of scientific data, which is contrary to the principles of accuracy and reliance on verifiable sources.
Biological and Biochemical Research on N Methylisobutylamine
Biological Relevance and Occurrence of Amine Compounds
Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. umich.eduambeed.com Derived from ammonia, they are classified as primary, secondary, or tertiary based on the number of hydrogen atoms replaced by organic groups. researchgate.net In nature, amines are ubiquitous and play critical roles in biological systems. umich.eduwikipedia.org They are the foundational components of amino acids, which in turn are the building blocks of proteins. ambeed.comwikipedia.org Additionally, amines are present in vitamins, hormones, and alkaloids—a class of naturally occurring basic nitrogen compounds with pronounced physiological actions. umich.edureactome.org
Many biologically active molecules contain amine functional groups. For instance, the catecholamine neurotransmitters, such as dopamine and adrenaline, are crucial for the function of the central nervous system. researchgate.netreactome.org Synthetic amines are also of great importance, serving as intermediates in the manufacturing of a wide range of products including dyes, polymers, and pharmaceuticals. umich.edu The basic nature of the amine group, conferred by the lone pair of electrons on the nitrogen atom, allows it to act as a Lewis base and participate in numerous biochemical reactions. umich.eduwikipedia.org
Role as a Building Block in Biologically Active Molecules
N-Methylisobutylamine, a secondary amine, serves as a valuable building block in synthetic organic chemistry, particularly in the field of drug discovery. csmres.co.uk The incorporation of specific alkylamine chains, such as the N-methylisobutyl group, can be a critical factor in modulating the biological activity, potency, and pharmacokinetic properties of a molecule. nih.gov Medicinal chemists utilize such building blocks to explore structure-activity relationships (SAR), optimizing how a drug candidate interacts with its biological target. csmres.co.uk
The utility of N-methylated amines is significant in pharmaceutical chemistry, where they are used as intermediates for creating more complex molecules. googleapis.com this compound (also known by its IUPAC name, N,2-dimethylpropan-1-amine) has been cited in patent literature as a reactant in the synthesis of novel amide compounds intended for therapeutic use. google.comnih.gov For example, one patent describes a reaction scheme where N,2-dimethylpropan-1-amine is reacted with 3-methylbutanoic acid in the presence of a coupling agent (HATU) to form a specific amide derivative, demonstrating its role as a key synthetic precursor. google.com
While amines are a common feature in many neuroactive compounds, including those with neuroprotective properties, the specific use of this compound as a building block in the synthesis of agents developed for neuroprotection is not prominently documented in available scientific literature. mdpi.comacs.org Research into neuroprotective chemicals often involves the synthesis of complex heterocyclic structures, and while various amines are used, a direct synthetic route employing this compound for this specific therapeutic purpose has not been identified in the reviewed studies. mdpi.comgoogle.com
A significant area of research involving this compound is its use in the derivatization of enzyme inhibitors, particularly for Hedgehog acyltransferase (HHAT). indexcopernicus.commedchemexpress.com HHAT is an enzyme involved in the Hedgehog signaling pathway, which is crucial during embryonic development and is also implicated in certain cancers. medchemexpress.comsciencemadness.org The N-methylisobutyl group is a key structural component of a class of potent HHAT inhibitors. indexcopernicus.commedchemexpress.com Structure-activity relationship studies have revealed that a secondary amine is a critical factor for the inhibitory potency of these molecules. indexcopernicus.com The synthesis of these inhibitors involves incorporating the this compound moiety to create the final active compound, such as the highly potent inhibitor IMP-1575. indexcopernicus.comgoogle.com
| Compound | Target Enzyme | Reported Potency (IC50) | Key Structural Moiety Contributed by Precursor |
|---|---|---|---|
| IMP-1575 | Hedgehog acyltransferase (HHAT) | 0.75 μM | N-methylisobutyl |
| RUSKI-43 | Hedgehog acyltransferase (HHAT) | Potent Inhibitor | Aliphatic Amine Chain |
The mechanism by which this compound-containing derivatives inhibit HHAT is competitive inhibition. google.comnih.gov In this process, the inhibitor molecule directly competes with the enzyme's natural substrate, in this case, Palmitoyl-Coenzyme A (Pal-CoA), for binding to the enzyme's active site. csmres.co.uk By binding to the active site, the inhibitor prevents the substrate from binding, thereby blocking the enzyme's catalytic activity. nih.gov High-resolution structural studies of the HHAT enzyme in complex with the inhibitor IMP-1575 have confirmed that the inhibitor occupies the active site and physically blocks the loading of Pal-CoA. csmres.co.ukindexcopernicus.com This mode of inhibition means that its effect can be overcome by sufficiently high concentrations of the substrate. nih.gov
The binding site for small-molecule inhibitors derived from this compound has been precisely identified within the HHAT enzyme. indexcopernicus.com Photochemical probes and cryogenic electron microscopy (cryo-EM) have revealed that these inhibitors bind directly within the enzyme's active site, the same location where the substrate normally binds. csmres.co.ukindexcopernicus.com
Detailed structural analysis of IMP-1575 bound to HHAT shows that it forms specific, crucial interactions with key amino acid residues in the active site. indexcopernicus.com The binding is stabilized by two hydrogen bonds:
One hydrogen bond forms between the carbonyl group of the inhibitor and the catalytic residue His379 of HHAT. indexcopernicus.com
A second hydrogen bond forms between the secondary amine of the inhibitor (the nitrogen atom from the original this compound precursor) and the residue Asp339. indexcopernicus.com
This binding occludes the substrate-binding channel, causing a conformational change in another residue, Trp335, which effectively blocks the active site and prevents enzyme function. indexcopernicus.com
| Inhibitor Moiety | Enzyme Residue | Interaction Type | Outcome |
|---|---|---|---|
| Secondary Amine (from this compound) | Asp339 | Hydrogen Bond | Stabilizes inhibitor binding |
| Carbonyl Group | His379 | Hydrogen Bond | Stabilizes inhibitor binding |
| Overall Inhibitor | Active Site Pocket | Competitive Binding | Blocks Pal-CoA loading and inhibits enzyme activity |
Derivatization for Enzyme Inhibition Studies (e.g., HHAT inhibitors)
Competitive Inhibition Mechanisms (e.g., with Palmitoyl-CoA)
Enzyme inhibition is a critical mechanism for regulating metabolic pathways and is a cornerstone of pharmaceutical development. libretexts.orgnih.gov Inhibitors can act through various mechanisms, broadly classified as reversible and irreversible. Within reversible inhibition, competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the enzyme's natural substrate, binds to the active site. khanacademy.org This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. libretexts.orgkhanacademy.org The inhibition is termed "competitive" because the substrate and inhibitor are in direct competition for the same binding location. Consequently, the effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. khanacademy.org
While direct studies on this compound as a competitive inhibitor of enzymes involving Palmitoyl-CoA are not available in the current literature, the inhibition of Palmitoyl-CoA deacylase serves as a relevant example of this mechanism. Research has shown that certain hypolipidemic agents, such as chlorophenoxyisobutyrate and betabenzalbutyrate, can inhibit this enzyme. nih.gov Their mechanism of action involves reversibly binding to the enzyme and lowering its capacity to bind Palmitoyl-CoA. nih.gov The inhibitory concentration (I₅₀) values for chlorophenoxyisobutyrate and betabenzalbutyrate were reported to be 5.0 mM and 7.5 mM, respectively. nih.gov This illustrates a classic competitive inhibition scenario where a small molecule interferes with the binding of a specific substrate, in this case, Palmitoyl-CoA, to its enzyme. nih.gov Similarly, fatty acid synthesis is a well-known process inhibited by palmityl-CoA, which acts as a competitive inhibitor with respect to malonyl-CoA. researchgate.net
Modulation of Enzyme Activities
The catalytic activity of enzymes can be finely tuned by various regulatory mechanisms, allowing cells to respond to changing metabolic demands. nih.govresearchgate.net This modulation can involve either the activation or inhibition of enzyme function through interactions with small molecules. nih.govresearchgate.net These molecules can influence enzyme activity through several key mechanisms:
Allosteric Regulation: This involves the binding of a modulator molecule to a site on the enzyme distinct from the active site, known as an allosteric site. researchgate.net This binding event induces a conformational change in the enzyme's structure, which in turn alters the shape of the active site, leading to either an increase (activation) or decrease (inhibition) in its catalytic efficiency. researchgate.net
Covalent Modification: Enzyme activity can be switched on or off by the covalent attachment of chemical groups. Common modifications include phosphorylation, methylation, and adenylation. These changes can alter the enzyme's conformation or its interactions with substrates and other molecules.
Substrate-selective Modulation: Some small molecules can inhibit an enzyme's activity on one substrate while not affecting its activity on others. nih.gov This provides a highly specific level of control, which can be advantageous over genetic knockdowns that eliminate all functions of an enzyme. nih.gov
Derivatives of this compound, particularly dithiocarbamates, have been noted for their potential to modulate enzyme activity. Dithiocarbamates can inhibit enzymes through mechanisms such as reacting with sulfhydryl (HS) groups in enzymes or by forming complexes with essential metal ions that act as cofactors for metalloenzymes. nih.gov This demonstrates how a compound class derived from a simple amine can be chemically modified to interact with and modulate the activity of crucial biological catalysts. nih.gov
Antimicrobial and Antituberculosis Potential of this compound Derivatives
Synthesis and Characterization of Dithiocarbamate (B8719985) Complexes
Dithiocarbamates derived from this compound represent a class of compounds with significant potential in biological applications. These ligands are synthesized through the reaction of this compound with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.govnih.gov This reaction yields the corresponding dithiocarbamate salt.
These dithiocarbamate ligands are versatile chelating agents that readily form stable complexes with a wide range of transition metals. nih.govresearchgate.net The synthesis of these metal complexes is typically achieved by reacting the dithiocarbamate salt with a metal salt (e.g., metal chloride) in a suitable solvent like ethanol. orientjchem.org For instance, zinc(II) and tellurium(IV) complexes of methyl isobutyl dithiocarbamate have been synthesized for evaluation as potential anti-tuberculosis agents. amanote.comresearchgate.net
The resulting metal-dithiocarbamate complexes are characterized using a suite of analytical techniques to confirm their structure and purity. semanticscholar.org These methods include:
Spectroscopy: Infrared (IR) spectroscopy is used to identify the characteristic C-N (thioureide) and C-S stretching frequencies of the dithiocarbamate moiety, while UV-Visible spectroscopy provides information about the electronic transitions within the complex. semanticscholar.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) helps to elucidate the structure of the organic ligand framework. rsc.org
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur (C.H.N.S), which is compared against the calculated theoretical values to confirm the empirical formula.
Other Techniques: Molar conductivity measurements are used to determine if the complexes are electrolytic or non-electrolytic in nature. nih.govsemanticscholar.org Magnetic susceptibility measurements help in determining the geometry of the complex around the central metal ion. semanticscholar.org
Inhibition Studies on Mycobacterium tuberculosis
Tuberculosis remains a significant global health threat, necessitating the development of new therapeutic agents. researchgate.net Dithiocarbamate complexes have emerged as a promising class of compounds with potential antitubercular activity. researchgate.net
Research has been conducted on the synthesis of methyl isobutyl dithiocarbamate complexes with metals such as zinc(II) and tellurium(IV) specifically to evaluate their potential as anti-tuberculosis agents. amanote.comresearchgate.net The rationale behind investigating these metal complexes is that the chelation of a metal ion can enhance the biological activity of the organic ligand. researchgate.net The metal ion itself can play a role in the mechanism of action, potentially increasing the lipophilicity of the compound and facilitating its entry into the mycobacterial cell.
Inhibition studies are typically conducted in vitro using strains of Mycobacterium tuberculosis. The primary method for evaluating efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. researchgate.net Studies on other dithiocarbamate complexes, such as those with leucine, have shown that the metal complexes can exhibit greater bioactivity against Mycobacterium tuberculosis compared to the free ligand. researchgate.net
Broader Antimicrobial Activity
Beyond their potential against tuberculosis, derivatives of this compound, especially metal dithiocarbamate complexes, have been investigated for a wider range of antimicrobial activities. mdpi.com These compounds have shown efficacy against various pathogenic bacteria and fungi. nih.gov
The mechanism of antimicrobial action for dithiocarbamates is often linked to their ability to chelate metal ions that are essential for the survival of microorganisms, thereby disrupting critical enzymatic processes. mdpi.com For example, some N-methyl-N-phenyl dithiocarbamate complexes have been screened against human pathogenic fungi, including Aspergillus flavus, Aspergillus niger, and Candida albicans, with the cobalt(II) complex demonstrating the most significant antifungal activity. nih.gov Other studies have shown that metal complexes of dithiocarbamates derived from substituted pyridines exhibit good activity against E. coli and Bacillus subtilis. i-scholar.in
The table below summarizes the antimicrobial activity of various related dithiocarbamate complexes against different microbial strains.
| Compound/Complex | Microorganism | Activity Level | Reference |
|---|---|---|---|
| Cobalt(II) N-methyl-N-phenyl dithiocarbamate | Aspergillus flavus, Aspergillus niger, Candida albicans | Best antifungal activity among tested complexes | nih.gov |
| Copper(II) and Cobalt(II) complexes of 2-Amino-3-Methyl pyridine (B92270) dithiocarbamate | E. coli, Bacillus subtilis | Good antibacterial activity | i-scholar.in |
| Zinc(II) and Copper(II) morpholine dithiocarbamate | Various Fungi | Promising antifungal activity | nih.gov |
| N-substituted-β-amino acid derivatives | Staphylococcus aureus, Mycobacterium luteum | Good antimicrobial activity | mdpi.com |
It is noteworthy that in some cases, the metal-free dithiocarbamate ligand shows enhanced activity compared to its metal complexes, while in other cases, the metal complex is more potent. mdpi.comnih.gov This highlights the complex structure-activity relationships that govern the antimicrobial properties of these compounds. mdpi.com
Metabolomics and Biological Pathways involving Isobutylamine (B53898) (related compound)
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov This field provides a functional readout of the physiological state of a cell or organism. The related compound, isobutylamine, is a biogenic amine that has been identified as a natural metabolite. It is produced via the decarboxylation of the amino acid valine by the enzyme valine decarboxylase. wikipedia.org Isobutylamine has been detected in various natural sources, including elder flowers and bananas. thegoodscentscompany.com
The study of amines and their metabolic pathways is a key area of metabolomics. nih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are used for the comprehensive profiling and quantification of amine-containing metabolites. nih.govresearchgate.net These methods allow researchers to track the biosynthesis and degradation of compounds like isobutylamine within complex biological samples.
As a product of amino acid metabolism, isobutylamine is connected to central metabolic pathways. wikipedia.org The valine degradation pathway, which produces isobutylamine, is an integral part of the broader network of branched-chain amino acid (BCAA) metabolism. Dysregulation in BCAA metabolism has been linked to various physiological and pathological states. Therefore, monitoring the levels of metabolites like isobutylamine can serve as a potential biomarker for the activity of these pathways.
Environmental and Safety Aspects in Research
Formation and Control of Nitrosamine (B1359907) Impurities
A significant safety concern in the synthesis and formulation of products containing secondary or tertiary amines, such as N-Methylisobutylamine, is the potential for the formation of N-nitrosamine impurities. Many nitrosamines are classified as probable or possible human carcinogens, making their control in pharmaceutical products a critical issue for manufacturers and regulatory agencies. fda.govnih.govpharmaexcipients.com The discovery of these impurities in common medications has led to widespread recalls and heightened scrutiny of manufacturing processes. researchgate.net
N-nitrosamines are formed from the reaction of a nitrosatable amine with a nitrosating agent. pharmaexcipients.com The most common pathway involves three key factors:
A vulnerable amine : Secondary amines are considered the most reactive precursors for nitrosamine formation. nih.govchemicea.com Tertiary amines can also lead to nitrosamines, typically through a preliminary dealkylation step to form a secondary amine. nih.govresearchgate.net
A nitrosating agent : These are typically oxidized forms of nitrogen, with nitrous acid (HNO₂) being a common agent. Nitrous acid itself is often formed in situ from nitrites (NO₂⁻) under acidic conditions. nih.gov Other nitrosating agents include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov
Conducive conditions : The reaction is highly dependent on the environment. Nitrosation is enhanced at an acidic pH, which facilitates the formation of the active nitrosating agent from nitrite (B80452). nih.gov However, very low pH can be less reactive due to the protonation of the amine itself. nih.gov Temperature can also influence the rate of formation. chemicea.com
The fundamental reaction involves the nucleophilic attack of the amine's nitrogen atom on the nitrosating agent, leading to the formation of the N-N=O functional group characteristic of nitrosamines. chemicea.com
In response to the detection of nitrosamine impurities in drug products, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines. fda.govijnrd.org These guidelines mandate that pharmaceutical manufacturers conduct comprehensive risk assessments to evaluate the potential for nitrosamine formation in their products. fda.govkhlaw.com
The risk assessment process involves identifying potential sources of both amines and nitrites in the active pharmaceutical ingredient (API) and the final drug product. If a risk is identified, confirmatory testing of product batches must be conducted using sensitive and validated analytical methods. fda.govkhlaw.comraps.org
A key component of the regulatory framework is the establishment of acceptable intake (AI) limits for various nitrosamine impurities. These limits are set at levels intended to pose a negligible cancer risk over a lifetime of exposure. fda.gov For nitrosamines without sufficient carcinogenicity data, the FDA recommends a "Carcinogenic Potency Categorization Approach" to predict potency and assign an appropriate AI limit. raps.org
| N-Nitrosamine Compound | Acceptable Intake (ng/day) |
|---|---|
| N-Nitrosodimethylamine (NDMA) | 96 |
| N-Nitrosodiethylamine (NDEA) | 26.5 |
| N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) | 96 |
| N-Nitrosodiisopropylamine (NDIPA) | 26.5 |
| Nitrosamine drug substance related impurities (NDSRIs) | 18 |
To ensure product safety, manufacturers must implement strategies to prevent or reduce the formation of nitrosamine impurities to levels at or below the established AI limits. Mitigation is based on controlling the three key factors required for the reaction. pharmaexcipients.com Removing just one of these factors is sufficient to mitigate the risk. pharmaexcipients.comijpsjournal.com
Primary strategies include:
Raw Material Control : This involves selecting high-purity raw materials, including APIs and excipients, with low or non-detectable levels of nitrite impurities. ijpsjournal.comzamann-pharma.com Suppliers should provide information to assist in risk evaluation. zamann-pharma.com
Process Optimization : Manufacturing processes can be designed to avoid conditions that promote nitrosation. A key parameter is pH control; maintaining optimal pH levels and avoiding highly acidic conditions can prevent the formation of nitrosating agents. setylose.comzamann-pharma.com
Formulation Design : The drug product formulation can be modified to inhibit the reaction. This may involve reformulating with excipients that have lower nitrite content. zamann-pharma.com
Use of Inhibitors/Scavengers : Incorporating certain antioxidants or scavengers into the formulation can effectively block nitrosamine formation. zamann-pharma.com These compounds, such as ascorbic acid (Vitamin C) or alpha-tocopherol (B171835) (Vitamin E), react with nitrosating agents, preventing them from reacting with the amine. ijpsjournal.comzamann-pharma.com
| Strategy | Description | Reference |
|---|---|---|
| Raw Material Qualification | Selecting excipients and APIs with low nitrite content. | ijpsjournal.comzamann-pharma.com |
| Process Control | Optimizing manufacturing parameters, such as controlling pH to avoid acidic conditions. | setylose.comzamann-pharma.com |
| Formulation Modification | Using inhibitors like ascorbic acid or alpha-tocopherol to scavenge nitrosating agents. | ijpsjournal.comzamann-pharma.com |
| Analytical Testing | Implementing sensitive and validated methods for routine testing of final products. | fda.govkhlaw.com |
Safety Protocols and Handling in Laboratory Research
The safe handling of this compound in a laboratory setting requires a comprehensive understanding of its chemical properties and potential hazards. Adherence to stringent safety protocols is essential to minimize risks to personnel and the research environment.
This compound is classified as a highly flammable liquid and vapor nih.govqmul.ac.uk. Its flash point is reported to be -18°C, indicating that it can readily ignite at ambient temperatures cornell.edu. Therefore, it is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition qmul.ac.ukcornell.edu. All containers should be kept tightly closed in a well-ventilated area qmul.ac.ukcornell.edu. To prevent the ignition of vapors by static electricity, all metal parts of equipment used for handling this compound must be grounded, and only non-sparking tools should be utilized qmul.ac.ukcornell.edu. In case of a fire, dry sand, dry chemical, or alcohol-resistant foam are recommended for extinguishing the flames cornell.edu.
While specific reactivity data with a wide range of laboratory chemicals is not extensively documented in readily available literature, general precautions for handling flammable amines should be followed. Thermal decomposition of this compound can lead to the release of irritating gases and vapors qmul.ac.uk.
Flammability Data for this compound
| Property | Value | Source |
|---|---|---|
| GHS Classification | Flammable liquids (Category 2) | qmul.ac.uk |
| Flash Point | -18 °C | cornell.edu |
This compound is a corrosive substance that can cause severe skin burns and eye damage nih.govqmul.ac.ukcornell.edu. It may also cause respiratory irritation nih.gov. In case of contact with skin or eyes, immediate and thorough rinsing with water for at least 15 minutes is necessary, and medical attention should be sought qmul.ac.uk. Contaminated clothing should be removed and washed before reuse qmul.ac.ukcornell.edu. Inhalation of vapors should be avoided, and if it occurs, the individual should be moved to fresh air cornell.edu. The compound is also toxic if swallowed nih.gov.
GHS Hazard Statements for this compound
| Hazard Code | Description | Source |
|---|---|---|
| H225 | Highly flammable liquid and vapor | nih.govcornell.edu |
| H301 | Toxic if swallowed | nih.gov |
| H314 | Causes severe skin burns and eye damage | nih.govcornell.edu |
| H315 | Causes skin irritation | nih.gov |
| H318 | Causes serious eye damage | nih.gov |
To ensure the safety of laboratory personnel, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes wearing protective gloves, protective clothing, and eye and face protection, such as safety goggles and a face shield qmul.ac.ukcornell.edu. It is crucial to inspect gloves before use and to observe the permeability and breakthrough time provided by the supplier qmul.ac.uk.
All work with this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of vapors qmul.ac.uk. Explosion-proof electrical, ventilating, and lighting equipment should be used to mitigate the risk of ignition qmul.ac.ukcornell.edu. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation qmul.ac.uk.
In the event of a spill, all sources of ignition must be immediately removed, and the area should be evacuated if necessary qmul.ac.uk. Only personnel equipped with appropriate PPE and trained in spill cleanup procedures should address the spill qmul.ac.uk. The spill should be contained and absorbed with an inert material, such as sand or vermiculite (B1170534) qmul.ac.uk. Spark-proof tools and explosion-proof equipment must be used during the cleanup process qmul.ac.uk. The collected material should then be placed in a suitable, closed container for disposal qmul.ac.uk. The affected area should be thoroughly cleaned and ventilated before normal operations resume.
All waste containing this compound must be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Waste should be collected in properly labeled, sealed containers and stored in a designated, well-ventilated area away from incompatible materials. Disposal should be carried out through an approved waste disposal plant cornell.edu.
Industrial and Applied Research of N Methylisobutylamine
Industrial Synthesis and Production Methods
The industrial production of N-methylisobutylamine is typically achieved through reductive amination, a robust and widely used method for synthesizing amines. wikipedia.orglibretexts.org This process involves two main steps: the formation of an imine followed by its reduction.
The primary feedstock for this synthesis are isobutyraldehyde (B47883) and methylamine (B109427). The reaction proceeds as follows:
Imine Formation: Isobutyraldehyde is reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the carbonyl carbon of the isobutyraldehyde. This is followed by a dehydration step, which removes a molecule of water to form an intermediate imine, N-isobutylidenemethanamine.
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This is most commonly accomplished via catalytic hydrogenation. The imine is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently employed for this step due to their efficiency and selectivity. wikipedia.org
Interactive Data Table: Key Parameters in this compound Synthesis
| Parameter | Description | Common Examples |
|---|---|---|
| Carbonyl Source | The aldehyde providing the isobutyl group. | Isobutyraldehyde |
| Amine Source | The primary amine providing the methyl group. | Methylamine |
| Reaction Type | The overall chemical transformation. | Reductive Amination |
| Key Intermediate | The transient species formed before reduction. | Imine (N-isobutylidenemethanamine) |
| Reducing Agent | The chemical species that hydrogenates the imine. | Hydrogen Gas (H₂) |
| Catalyst | Material that facilitates the reduction step. | Palladium on Carbon (Pd/C), Raney Nickel |
Research on this compound in Specific Industrial Processes
Research has identified specific catalytic and synthetic roles for this compound in certain industrial processes, highlighting its utility beyond that of a simple intermediate.
This compound is cited as a potential catalyst in the production of methacrylic acid and its esters (like methyl methacrylate, MMA), which are crucial monomers for producing acrylic plastics and resins. In a patented process involving the oxidation of methacrolein to methacrylic acid, this compound is listed among a group of secondary amines that can function as an effective organic base catalyst. google.com The presence of such a base can facilitate key steps in the reaction pathway, improving yield and efficiency in the conversion of methacrolein. google.com
This compound is a suitable reagent for the synthesis of novel antioxidants via the Mannich reaction. wikipedia.orgnih.gov The Mannich reaction is a three-component condensation that involves:
A substrate with an active hydrogen atom (often a phenol or ketone).
An aldehyde, most commonly formaldehyde (B43269).
A primary or secondary amine, or ammonia.
The product of this reaction is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com Many Mannich bases derived from phenolic compounds have demonstrated significant antioxidant properties. nih.govtandfonline.com The reaction mechanism begins with the formation of an electrophilic iminium ion from the amine (this compound) and formaldehyde. byjus.comyoutube.com The substrate (e.g., a phenol) then attacks this iminium ion, resulting in the attachment of an aminomethyl group to the substrate.
By using this compound as the secondary amine component, chemists can synthesize novel Mannich base antioxidants. The incorporation of the N-methylisobutylamino-methyl group can modify the parent molecule's steric and electronic properties, potentially enhancing its antioxidant activity and improving its solubility or stability. tandfonline.com
Interactive Data Table: Components of the Mannich Reaction for Antioxidant Synthesis
| Component | Role in Reaction | Example (with this compound) |
|---|---|---|
| Substrate | Provides the core structure and an active hydrogen. | A phenolic compound (e.g., Butylated hydroxytoluene) |
| Aldehyde | Forms the methylene bridge. | Formaldehyde |
| Amine | Forms the iminium ion and provides the amino group. | This compound |
| Product | The resulting β-amino compound. | A novel Mannich base antioxidant |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The industrial synthesis of N-methylamines often faces challenges related to selectivity, energy consumption, and waste generation. Future research will likely focus on developing advanced catalytic systems to produce N-Methylisobutylamine with higher efficiency and selectivity, moving beyond traditional methods.
Key research thrusts include:
Catalysis with Earth-Abundant Metals: A significant trend in chemical synthesis is the replacement of precious metal catalysts (like palladium or platinum) with catalysts based on earth-abundant and less toxic metals such as manganese, iron, or titanium. Research into manganese-based catalysts for the selective N-methylation of aliphatic primary amines using sustainable C1 sources like methanol (B129727) has shown promise, achieving high yields without the need for high-pressure hydrogen gas. Applying this strategy to the synthesis of this compound from isobutylamine (B53898) and methanol could offer a more economical and sustainable route.
Shape-Selective Zeolite Catalysis: Zeolites have demonstrated utility in selectively synthesizing specific methylamines by leveraging their well-defined pore structures. While often used for smaller methylamines, research into modifying large- or medium-pore zeolites or developing novel zeolite structures could enable high selectivity for this compound, minimizing the formation of byproduct amines.
Flow Chemistry and Process Intensification: Shifting from batch to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability. Future work could involve designing a continuous flow process for the reductive amination of isobutyraldehyde (B47883) with methylamine (B109427) or the direct amination of isobutanol, optimized for this compound production.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, sustainable C1 sources (e.g., methanol) | Catalyst stability and achieving high selectivity for mono-methylation |
| Shape-Selective Zeolites | High product selectivity, catalyst reusability | Designing zeolite structures with optimal pore size for branched amines |
| Continuous Flow Synthesis | Enhanced safety, scalability, process control, and yield | Process optimization and catalyst integration into a flow system |
Exploration of New Biological Targets and Therapeutic Applications
While this compound is known as a pharmaceutical intermediate, its potential as a core structural motif in new therapeutic agents is an underexplored area. The combination of a secondary amine (a common feature in bioactive molecules for hydrogen bonding and salt formation) and a branched isobutyl group (which can influence lipophilicity and steric interactions) makes it an attractive building block for drug discovery.
Future research could focus on:
Structure-Activity Relationship (SAR) Studies: The "magic methyl" effect, where the addition of a methyl group can significantly alter the biological activity of a molecule, is a well-known concept in medicinal chemistry nih.gov. Systematic exploration of this compound as a fragment in new chemical entities could be fruitful. By incorporating it into different molecular scaffolds, researchers can probe its influence on binding affinity, selectivity, and pharmacokinetic properties against various biological targets.
Antimicrobial Drug Development: N-methylation is a strategy used to modulate the properties of antimicrobial peptides, sometimes enhancing stability or altering activity nih.govresearchgate.net. Using this compound as a lead fragment for the synthesis of small molecule libraries could lead to the discovery of novel antibacterial or antifungal agents.
Central Nervous System (CNS) Agents: The N-methyl group is a feature in many CNS-active drugs. For instance, N-methylpropargylamine is a key moiety in selective monoamine oxidase (MAO) inhibitors used in treating Parkinson's and Alzheimer's diseases mdpi.com. Investigating derivatives of this compound for activity against CNS targets like kinases, ion channels, or enzymes such as nicotinamide (B372718) N-methyltransferase (NNMT) represents a promising research avenue mdpi.com.
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational chemistry offers powerful tools to accelerate research and reduce experimental costs. For this compound, these methods can be applied to both its synthesis and its potential biological applications.
Emerging research in this area includes:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model proposed catalytic cycles for the synthesis of this compound. These calculations can predict transition state energies, identify rate-limiting steps, and explain catalyst selectivity, guiding the design of more efficient catalysts.
Pharmacophore Modeling and Virtual Screening: If a derivative of this compound is found to have biological activity, computational models can be built to define the key chemical features (pharmacophore) required for this activity. These models can then be used to virtually screen large databases of chemical compounds to identify new molecules with a higher probability of being active, streamlining the drug discovery process.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of new chemical entities is crucial. In silico models can be developed to predict the likely pharmacokinetic and toxicological properties of this compound derivatives, allowing researchers to prioritize compounds with more favorable drug-like properties for synthesis and testing delamine.com.
| Modeling Technique | Application Area | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Synthesis | Optimize catalytic routes by understanding reaction mechanisms |
| Pharmacophore Modeling | Drug Discovery | Identify new potential drug candidates based on structural features |
| ADMET/PBPK Modeling | Drug Development | Predict pharmacokinetic and toxicity profiles of novel derivatives |
Green Chemistry Initiatives for Sustainable Production and Use
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. Future research on this compound will increasingly integrate these principles to ensure its production and use are sustainable.
Key initiatives include:
Maximizing Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product is a core green chemistry principle chemicalbook.com. Catalytic hydrogen borrowing or direct amination strategies that produce only water as a byproduct are preferable to routes that use stoichiometric reagents and generate significant salt waste.
Use of Renewable Feedstocks: Research into producing the precursors of this compound, such as isobutanol or isobutyraldehyde, from renewable biomass sources instead of petroleum feedstocks is a critical long-term goal for sustainability.
Safer Solvent Systems: The ideal chemical process uses no solvent or employs benign solvents like water or supercritical CO2. Future work will aim to minimize or eliminate the use of volatile and hazardous organic solvents in the synthesis and purification of this compound.
Comprehensive Toxicological and Ecotoxicological Investigations
While basic safety data for this compound exists, indicating it is flammable and corrosive, a comprehensive understanding of its toxicological and ecotoxicological profile is necessary for sustainable long-term use. Future research must move beyond acute hazard classification to a full lifecycle assessment.
Areas requiring detailed investigation:
Chronic Toxicity and Mechanistic Studies: Long-term studies are needed to assess the potential for chronic toxicity, carcinogenicity, and reproductive toxicity. Mechanistic toxicology studies could elucidate the specific pathways through which this compound interacts with biological systems to cause any observed adverse effects.
Environmental Fate and Transport: Research is required to understand how this compound behaves in the environment. This includes studying its biodegradability in soil and water, its potential for bioaccumulation in aquatic organisms, and its atmospheric chemistry.
Ecotoxicity Profiling: Current data suggests potential harm to aquatic life acs.org. A comprehensive ecotoxicological profile would involve testing against a standardized set of organisms representing different trophic levels (e.g., algae, invertebrates, fish) to determine its environmental risk profile accurately.
Integration of this compound in Advanced Materials Science
The functional groups within this compound (a nucleophilic secondary amine and a hydrophobic alkyl chain) present opportunities for its use as a monomer or modifying agent in materials science. This remains a largely unexplored field for this specific compound.
Potential future research directions:
Polymer Synthesis and Modification: Secondary amines can be incorporated into polymer backbones to influence properties like hydrogen bonding, thermal stability, and rheology acs.org. This compound could be investigated as a monomer or a chain-terminating agent in the synthesis of specialty polyamides or other polymers. Titanium-catalyzed hydroaminoalkylation is an emerging atom-economical method for creating polymers with secondary amine functionalities rsc.org.
Epoxy Resin Curing Agents: Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins, where the amine nitrogen atoms react with the epoxy groups to form a cross-linked polymer network delamine.comthreebond.co.jp. The reactivity and physical properties of the final cured material are dependent on the amine structure. Investigating this compound as a component in a curing agent formulation could lead to epoxy systems with tailored properties, such as specific curing times, flexibility, or thermal resistance.
Corrosion Inhibitors: Organic molecules containing nitrogen atoms, such as amines, are effective corrosion inhibitors for various metals. They function by adsorbing onto the metal surface and forming a protective film that prevents contact with corrosive agents njit.edukfupm.edu.sanih.govresearchgate.net. The potential of this compound and its derivatives to act as corrosion inhibitors for steel or other alloys in acidic or neutral environments is a viable and valuable area for future investigation.
Q & A
Q. What are the established synthetic routes for N-Methylisobutylamine, and how can reaction conditions be optimized?
this compound is synthesized via reductive alkylation or alkyl halide amination. A validated method involves reacting isobutylamine with methylating agents (e.g., formaldehyde in a reductive amination with sodium cyanoborohydride) . Optimization includes adjusting molar ratios (e.g., 1:1.2 amine-to-formaldehyde), temperature (20–40°C), and purification via fractional distillation. Evidence shows yields up to 67% under controlled conditions, with lower yields attributed to competing side reactions (e.g., over-alkylation) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is flammable and corrosive. Key safety measures include:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
- Storage at 0–6°C in airtight containers to prevent degradation or combustion .
- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .
Q. How can researchers characterize this compound using spectroscopic methods?
- NMR : H NMR shows characteristic peaks for the methyl group (δ 1.0–1.2 ppm) and amine protons (δ 1.5–2.5 ppm). C NMR resolves the isobutyl chain (C: 22–25 ppm) .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 87 for [M+H]) confirm purity and identity .
Advanced Research Questions
Q. What factors contribute to yield variability in this compound synthesis, and how can contradictions in literature data be resolved?
Yield discrepancies (e.g., 52–80% for similar amines ) arise from:
- Catalyst selection (e.g., Pd/C vs. Raney Ni).
- Solvent polarity (polar aprotic solvents favor alkylation).
- Competing side reactions (e.g., N-methylation vs. C-alkylation). To resolve contradictions, replicate experiments under standardized conditions (temperature, reagent purity) and validate via cross-lab comparisons .
Q. How can thermodynamic data (e.g., ΔfH°gas) inform reaction design for this compound derivatives?
NIST data (e.g., ΔfH°gas = –134 kJ/mol) predicts reaction feasibility. For example, exothermicity of N-methylation supports low-temperature conditions to suppress byproducts. Computational tools (e.g., Gaussian) model transition states to optimize pathways .
Q. What analytical challenges exist in distinguishing this compound from its structural isomers, and what methodologies address them?
Positional isomers (e.g., N-ethylpropylamine) require advanced techniques:
Q. How can this compound serve as a precursor for specialized compounds like 1,1-disubstituted hydrazines?
React with hydrazine derivatives under acidic catalysis. For example:
- Step 1 : this compound + hydrazine → intermediate hydrazine salt.
- Step 2 : Oxidative coupling (e.g., with MnO) yields 1,1-disubstituted hydrazines. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) .
Methodological Notes
- Contradiction Analysis : Compare datasets from multiple sources (e.g., NIST, synthetic journals) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Data Reproducibility : Document reagent lot numbers, equipment calibration, and environmental conditions (humidity, temperature) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
